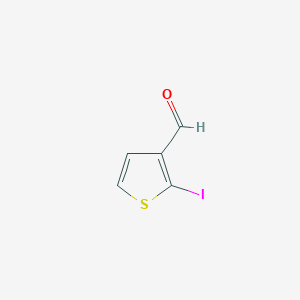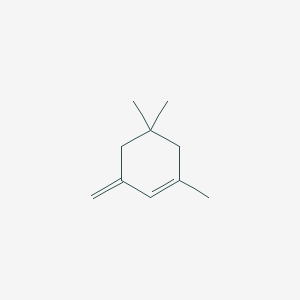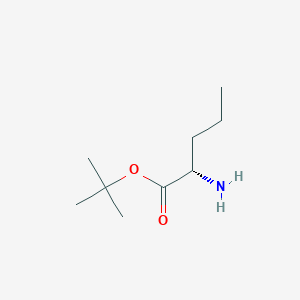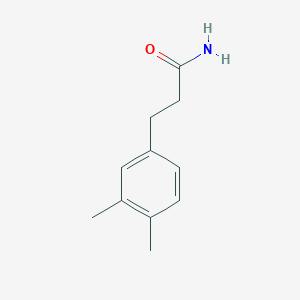
3-(3,4-Dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that has been studied extensively in the field of pharmacology and medicinal chemistry. DMPP is a derivative of valerianic acid, a naturally occurring organic acid found in the roots of the Valeriana officinalis plant. DMPP has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. In
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)propanamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess analgesic, anti-inflammatory, and anxiolytic effects. 3-(3,4-Dimethylphenyl)propanamide has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, 3-(3,4-Dimethylphenyl)propanamide has been found to possess anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-Dimethylphenyl)propanamide is not fully understood. However, it is believed to act through the modulation of GABAergic and glutamatergic neurotransmission. 3-(3,4-Dimethylphenyl)propanamide has been found to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. It has also been found to inhibit the activity of glutamate receptors, which are responsible for excitatory neurotransmission in the brain.
Biochemische Und Physiologische Effekte
3-(3,4-Dimethylphenyl)propanamide has been found to possess a range of biochemical and physiological effects. It has been found to reduce pain and inflammation through the modulation of inflammatory mediators such as prostaglandins and cytokines. 3-(3,4-Dimethylphenyl)propanamide has also been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3-(3,4-Dimethylphenyl)propanamide has been found to possess anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dimethylphenyl)propanamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. It has also been found to possess a range of biological activities, making it a versatile research tool. However, there are also limitations to its use. 3-(3,4-Dimethylphenyl)propanamide has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-Dimethylphenyl)propanamide. One area of research is the development of 3-(3,4-Dimethylphenyl)propanamide analogs with improved solubility and bioavailability. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. In addition, further research is needed to explore its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Synthesemethoden
3-(3,4-Dimethylphenyl)propanamide can be synthesized through a multistep process starting with the reaction of 3,4-dimethylbenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the corresponding carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with ammonia to form 3-(3,4-Dimethylphenyl)propanamide.
Eigenschaften
CAS-Nummer |
17283-13-5 |
|---|---|
Produktname |
3-(3,4-Dimethylphenyl)propanamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
YMYNDPHFUNUQDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCC(=O)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCC(=O)N)C |
Synonyme |
3-(3,4-DIMETHYL-PHENYL)-PROPIONAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



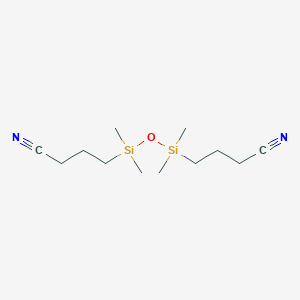
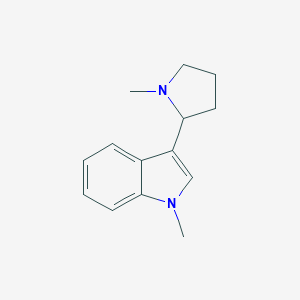
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
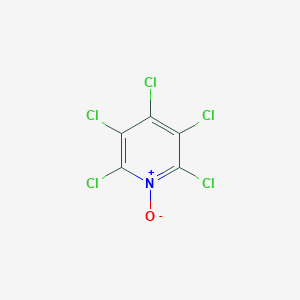
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
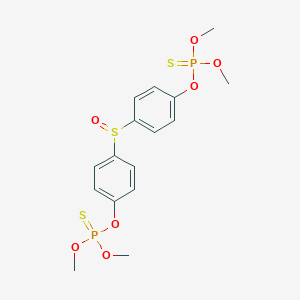
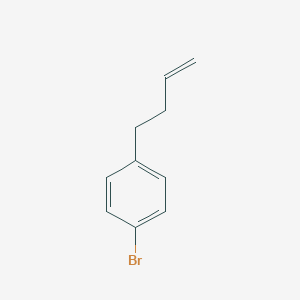

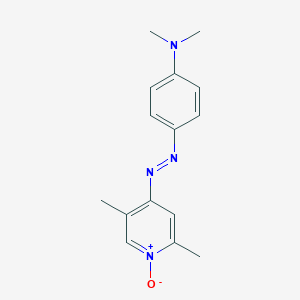
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
